6-Oxo-ramelteon

Übersicht

Beschreibung

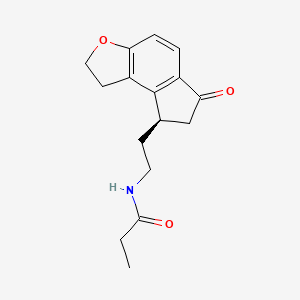

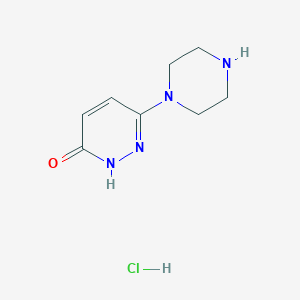

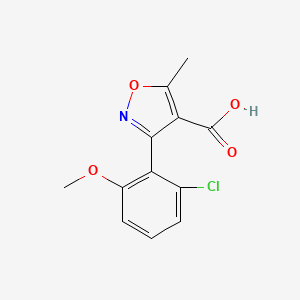

6-Oxo-ramelteon is a synthetic compound belonging to the melatonin family. It plays an important role in regulating the circadian rhythm . It is chemically designated as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide .

Synthesis Analysis

A concise six-step asymmetric synthesis of ramelteon was developed from a monocyclic 3-hydroxyacetophenone starting material using iridium, rhodium, copper, and nickel catalysis to construct the tricyclic core and assemble the chiral chain . Another novel process for the synthesis of ramelteon involves the use of key intermediates .

Molecular Structure Analysis

The molecular formula of 6-Oxo-ramelteon is C16H19NO3 . Its average mass is 273.327 Da and its monoisotopic mass is 273.136505 Da . Molecular modelling analyses based on molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations show that ramelteon and its metabolites have moderately large to large LUMO-HOMO energy differences .

Chemical Reactions Analysis

The OXO process, also known as hydroformylation, is an important homogeneously catalyzed industrial process for the production of aldehydes from alkenes . This chemical reaction entails the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond .

Physical And Chemical Properties Analysis

The molecular formula of 6-Oxo-ramelteon is C16H19NO3 . Its average mass is 273.327 Da and its monoisotopic mass is 273.136505 Da .

Wissenschaftliche Forschungsanwendungen

Neurochemical Properties

- Ramelteon has high affinity for human MT1 and MT2 receptors, and chick forebrain melatonin receptors, making its affinity for these receptors significantly higher than melatonin. It showed no measurable affinity for a wide range of other ligand binding sites and had no effect on the activity of various enzymes. This indicates that ramelteon is a potent and highly selective agonist of MT1/MT2 melatonin receptors (Kato et al., 2005).

Therapeutic Applications

- It was found to be effective in reducing sleep latency and improving sleep quality but did not significantly increase subjective total sleep time. It showed improvements in latency to persistent sleep, sleep efficiency, and total sleep time. The only significant adverse event noted was somnolence (Kuriyama et al., 2014).

Role in Sleep Disorders

- Ramelteon's role in treating sleep disorders is highlighted by its ability to decrease wakefulness and increase slow-wave sleep and rapid eye movement sleep in animal models. It was found to be more effective than exogenous melatonin in promoting and maintaining sleep (Miyamoto et al., 2004).

Neuroprotection and Anti-inflammatory Effects

- Ramelteon has demonstrated neuroprotective effects in models of traumatic brain injury (TBI), mitigating oxidative stress and inflammation via the Nrf2 signaling pathway. This suggests potential for treating TBI (Wang et al., 2019).

Synthesis and Chemical Studies

- The synthesis of ramelteon from monocyclic precursors using various catalysis methods has been explored, representing a significant step in the development of efficient synthetic pathways for this compound (Cluzeau et al., 2021).

Protective Effects Against Cellular Injury

- Ramelteon showed protective effects against insults and inflammatory responses in brain microvascular endothelial cells, highlighting its potential in preventing anesthetic-induced cognitive impairment and other forms of cellular damage (Wang et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[2-[(8R)-6-oxo-1,2,7,8-tetrahydrocyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-15(19)17-7-5-10-9-13(18)11-3-4-14-12(16(10)11)6-8-20-14/h3-4,10H,2,5-9H2,1H3,(H,17,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAGAOSALVFUPI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CC(=O)C2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CC(=O)C2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-ramelteon | |

CAS RN |

896736-22-4 | |

| Record name | 6-Oxo-ramelteon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXO-RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R509OY341Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)

![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)